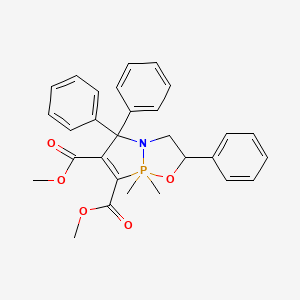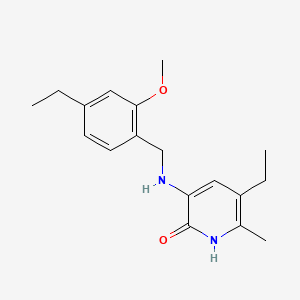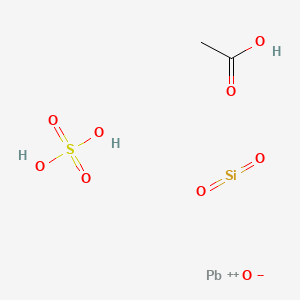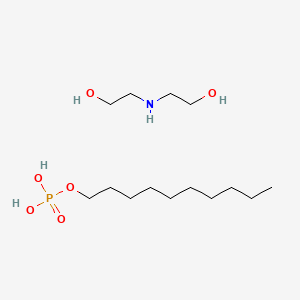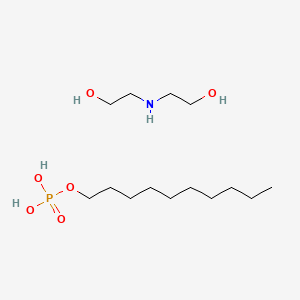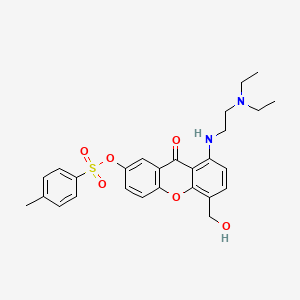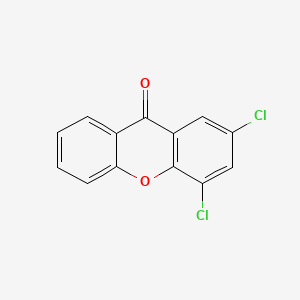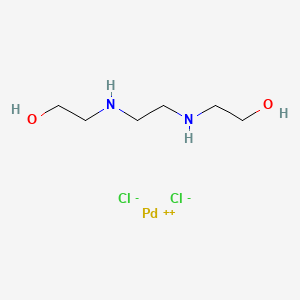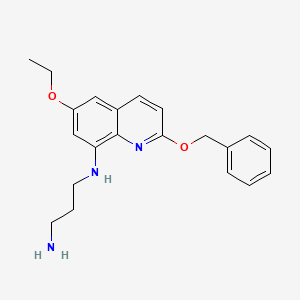
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyloxy and ethoxy groups, and a propanediamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-aminobenzyl alcohol with ethyl acetoacetate, followed by cyclization to form the quinoline ring. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride. The final step involves the attachment of the propanediamine side chain through a reductive amination reaction with 1,3-diaminopropane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. Solvent selection and purification methods are also critical to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The quinoline core is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the benzyloxy and ethoxy groups may enhance its binding affinity to specific targets, increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
N1-(2-(Benzyloxy)-6-methoxy-8-quinolinyl)-1,3-propanediamine: Similar structure but with a methoxy group instead of an ethoxy group.
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,2-ethanediamine: Similar structure but with an ethanediamine side chain instead of a propanediamine side chain.
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-butanediamine: Similar structure but with a butanediamine side chain instead of a propanediamine side chain.
Uniqueness
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties
Propiedades
Número CAS |
25515-17-7 |
|---|---|
Fórmula molecular |
C21H25N3O2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N'-(6-ethoxy-2-phenylmethoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C21H25N3O2/c1-2-25-18-13-17-9-10-20(26-15-16-7-4-3-5-8-16)24-21(17)19(14-18)23-12-6-11-22/h3-5,7-10,13-14,23H,2,6,11-12,15,22H2,1H3 |
Clave InChI |
DNHXSDFGIRBMNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=CC=C3)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



